molecular formula C20H18N4O2 B3010888 (E)-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-N'-[(4-methylphenyl)methoxy]methanimidamide CAS No. 866142-92-9

(E)-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-N'-[(4-methylphenyl)methoxy]methanimidamide

Cat. No.: B3010888
CAS No.: 866142-92-9
M. Wt: 346.39
InChI Key: LUBKHYBKYDWRHI-UHFFFAOYSA-N
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Description

(E)-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-N’-[(4-methylphenyl)methoxy]methanimidamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a chromeno-pyrimidine core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-N’-[(4-methylphenyl)methoxy]methanimidamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the chromeno-pyrimidine core through a series of cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction to industrial-scale reactors. The goal is to achieve a high-purity product with minimal by-products .

Chemical Reactions Analysis

Types of Reactions

(E)-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-N’-[(4-methylphenyl)methoxy]methanimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

(E)-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-N’-[(4-methylphenyl)methoxy]methanimidamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (E)-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-N’-[(4-methylphenyl)methoxy]methanimidamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound can modulate the activity of these targets, leading to therapeutic effects. The exact pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Known for its anticancer activity.

    Pyrido[2,3-d]pyrimidine: Studied for its potential as a kinase inhibitor.

    Quinazoline: Used in the development of anticancer drugs.

    Furo[2,3-d]pyrimidine: Investigated for its antimicrobial properties

Uniqueness

(E)-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-N’-[(4-methylphenyl)methoxy]methanimidamide is unique due to its specific structure, which combines a chromeno-pyrimidine core with a (4-methylphenyl)methoxy group. This unique combination of functional groups contributes to its diverse biological activities and potential therapeutic applications .

Properties

IUPAC Name

N'-(5H-chromeno[4,3-d]pyrimidin-2-yl)-N-[(4-methylphenyl)methoxy]methanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c1-14-6-8-15(9-7-14)11-26-23-13-22-20-21-10-16-12-25-18-5-3-2-4-17(18)19(16)24-20/h2-10,13H,11-12H2,1H3,(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUBKHYBKYDWRHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CONC=NC2=NC=C3COC4=CC=CC=C4C3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CON/C=N/C2=NC=C3COC4=CC=CC=C4C3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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